molecular formula C10H13ClO3 B13898634 1-Chloro-2-(trimethoxymethyl)benzene CAS No. 70138-33-9

1-Chloro-2-(trimethoxymethyl)benzene

Cat. No.: B13898634
CAS No.: 70138-33-9
M. Wt: 216.66 g/mol
InChI Key: IRRHAVAVFHQUDR-UHFFFAOYSA-N
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Description

1-Chloro-2-(trimethoxymethyl)benzene is an organic compound with the molecular formula C10H13ClO3. It is a derivative of benzene, where a chlorine atom and a trimethoxymethyl group are substituted on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(trimethoxymethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with 1-chloro-2-(trimethoxymethyl)propane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity of the final product .

Mechanism of Action

The mechanism of action of 1-Chloro-2-(trimethoxymethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the trimethoxymethyl group influence the reactivity of the benzene ring, making it susceptible to attack by electrophiles. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-(trimethoxymethyl)benzene is unique due to the presence of both a chlorine atom and a trimethoxymethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-chloro-2-(trimethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-12-10(13-2,14-3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRHAVAVFHQUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1Cl)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290399
Record name 1-Chloro-2-(trimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70138-33-9
Record name 1-Chloro-2-(trimethoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70138-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-(trimethoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-chloro-2-(trimethoxymethyl)
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